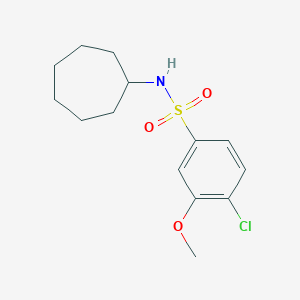

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide, also known as AH6809, is a selective antagonist of the G protein-coupled estrogen receptor (GPER). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide exerts its effects by selectively blocking the GPER, which is a transmembrane receptor that mediates the non-genomic actions of estrogen. GPER is expressed in various tissues and has been implicated in the regulation of cell proliferation, apoptosis, and angiogenesis. By blocking GPER, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide inhibits the downstream signaling pathways that are activated by estrogen and thereby exerts its therapeutic effects.

Biochemical and Physiological Effects:

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. It also prevents bone loss and improves bone density by inhibiting osteoclast activity and promoting osteoblast differentiation. In addition, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to reduce myocardial infarct size and improve cardiac function by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. In addition, its selectivity for GPER may limit its use in studies that involve other estrogen receptors.

Direcciones Futuras

For the study of 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide include its potential applications in breast cancer, osteoporosis, and cardiovascular diseases.

Métodos De Síntesis

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide can be synthesized using a multistep process starting from 3-methoxybenzenesulfonyl chloride and cycloheptylamine. The reaction involves the formation of an amide bond between the two compounds and subsequent chlorination of the resulting product to obtain 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in vitro. In addition, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to prevent bone loss and improve bone density in animal models of osteoporosis. Furthermore, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Propiedades

Nombre del producto |

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide |

|---|---|

Fórmula molecular |

C14H20ClNO3S |

Peso molecular |

317.8 g/mol |

Nombre IUPAC |

4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide |

InChI |

InChI=1S/C14H20ClNO3S/c1-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-2-3-5-7-11/h8-11,16H,2-7H2,1H3 |

Clave InChI |

DOQAJZUGYWFJDO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |

SMILES canónico |

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B256588.png)

![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)

![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)

![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)

![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)